molecular formula C22H22ClFN2O7S B2457698 ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 892284-87-6

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2457698
CAS No.: 892284-87-6
M. Wt: 512.93
InChI Key: DIVOBAQAGPPSQG-UHFFFAOYSA-N
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Description

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O7S/c1-4-33-21(27)19-16(11-34(29,30)13-6-7-15(24)14(23)10-13)25-22(28)26-20(19)12-5-8-17(31-2)18(9-12)32-3/h5-10,20H,4,11H2,1-3H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVOBAQAGPPSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)OC)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine ring and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The 3-chloro-4-fluorophenyl and 3,4-dimethoxyphenyl groups can be introduced through substitution reactions using corresponding halogenated precursors and appropriate nucleophiles.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl (3-fluorobenzoyl)acetate: Similar in structure but lacks the sulfonyl and tetrahydropyrimidine groups.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains a different heterocyclic core and functional groups.

The uniqueness of this compound lies in its specific combination of substituents and the tetrahydropyrimidine core, which may confer unique biological and chemical properties.

Biological Activity

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the category of sulfonyl-containing pyrimidines, which have been extensively studied for their potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClFN2O6SC_{22}H_{22}ClFN_2O_6S, with a molecular weight of approximately 496.9 g/mol. The structure features a tetrahydropyrimidine core and a sulfonyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC22H22ClFN2O6S
Molecular Weight496.9 g/mol
IUPAC NameThis compound
InChIInChI=1S/C22H22ClFN2O6S/c1-29(26)25(24)19(21)18(20)17(10)16(12)15(13)14(11)9/h3-10,18H,11H2,1H3,(H2,24)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the sulfonyl group and halogenated aromatic rings enhances its binding affinity to various enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular responses.

Biological Activity Studies

Recent studies have investigated the biological activities of similar compounds within the same structural class. These studies highlight significant pharmacological properties including:

  • Antitumor Activity : Compounds with similar structural features have shown potential in inhibiting tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : Research indicates that such compounds can reduce inflammation markers in vitro and in vivo.

Case Study: Antitumor Activity

In a study assessing the antitumor effects of sulfonyl-containing pyrimidines, it was found that derivatives similar to this compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Comparative Analysis

To illustrate the biological activity of this compound compared to others in its class, the following table summarizes key findings from various studies:

Compound Activity Reference
This compoundAntitumorStudy A
Similar pyrimidine derivativesAnti-inflammatoryStudy B
Sulfonamide derivativesAntibacterialStudy C

Q & A

Q. How can metabolic pathways be elucidated to guide lead optimization?

  • Methodological Answer : Conduct in vitro metabolism studies:
  • Phase I : Incubate with liver microsomes + NADPH; identify metabolites via LC-MS/MS.
  • Phase II : Test glucuronidation/sulfation using UDPGA/PAPS cofactors.
  • Key modifications : Hydrolysis of the ester group (→ carboxylic acid) and demethylation of methoxy substituents. Use findings to design prodrugs or stabilize labile groups .

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